molecular formula C8H6N2O2 B11918139 1-Hydroxyquinazolin-4(1H)-one

1-Hydroxyquinazolin-4(1H)-one

Cat. No.: B11918139
M. Wt: 162.15 g/mol
InChI Key: RSVNNOYCPQKYSQ-UHFFFAOYSA-N
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Description

1-Hydroxyquinazolin-4(1H)-one is an organic compound serving as a valuable scaffold in medicinal and synthetic chemistry research. This compound is part of the quinazolinone family, structures known for their diverse biological activities. Recent advances have enabled sustainable and efficient access to this compound and its derivatives through simple and scalable electrosynthesis . This modern synthetic method utilizes easily accessible nitro starting materials and is characterized by mild reaction conditions, inexpensive carbon-based electrodes, and an undivided electrochemical setup, making it suitable for gram-scale production . The synthesis employs sulfuric acid as both a supporting electrolyte and a catalyst for the key cyclization step . The broad applicability of this synthetic route has been demonstrated with a wide range of substituted derivatives, highlighting the versatility of the this compound core for further functionalization and exploration in various research programs . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

1-hydroxyquinazolin-4-one

InChI

InChI=1S/C8H6N2O2/c11-8-6-3-1-2-4-7(6)10(12)5-9-8/h1-5,12H

InChI Key

RSVNNOYCPQKYSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N=CN2O

Origin of Product

United States

Synthetic Methodologies and Process Development for 1 Hydroxyquinazolin 4 1h One and Its Analogs

Electrochemical Synthesis Approaches

Electrosynthesis has emerged as a sustainable and efficient alternative to conventional chemical methods for the synthesis of 1-hydroxyquinazolin-4(1H)-one and its analogs. nih.govnih.gov This approach offers mild reaction conditions, avoids the use of hazardous reagents, and allows for precise control over the reaction. nih.gov

Cathodic Reductive Cyclization of Nitroarene Precursors

A prominent electrochemical strategy for synthesizing 1-hydroxyquinazolin-4(1H)-ones involves the cathodic reductive cyclization of readily available nitroarene precursors. rsc.orgresearchgate.net This method is characterized by its use of inexpensive and reusable carbon-based electrode materials in a simple undivided electrochemical setup, often under constant current conditions. rsc.orgresearchgate.net The process provides a direct and highly selective route to the desired N-hydroxyquinazolones. nih.govresearchgate.net

The efficiency and selectivity of the cathodic reductive cyclization are highly dependent on the optimization of various reaction parameters. Key factors that have been systematically investigated include supporting electrolytes, electrode materials, and current control. nih.govrsc.orgresearchgate.netresearchgate.netnih.gov

Supporting Electrolytes: Sulfuric acid is commonly employed as a supporting electrolyte. rsc.orgresearchgate.net It serves a dual purpose by not only facilitating charge transfer but also acting as a catalyst for the subsequent cyclization step. rsc.orgnih.gov

Electrode Materials: Carbon-based electrodes are favored for their sustainability and reusability. nih.govrsc.org Glassy carbon and boron-doped diamond (BDD) are frequently used as cathode materials. nih.govnih.gov BDD, in particular, exhibits a high overpotential for the competing hydrogen evolution reaction, which enhances the selectivity towards the desired nitro group reduction. nih.gov While glassy carbon can also be effective, it may lead to slightly lower selectivity and yield in some cases. nih.gov The use of expensive and toxic heavy metal electrodes, such as mercury, which were used in earlier studies, is thereby avoided. nih.govresearchgate.net

Current Control: The synthesis is typically performed under constant current electrolysis, which simplifies the experimental setup. rsc.orgresearchgate.net The applied current density is a critical parameter to optimize, as it can influence the reaction yield. For instance, in the synthesis of 2H,4H-4-hydroxy-1,4-benzoxazin-3-ones, an analogous process, increasing the current density from 3.7 mA cm⁻² to 5.2 mA cm⁻² led to an improved yield. nih.gov

The reaction is often carried out in environmentally benign solvent mixtures, such as methanol-water or ethanol-water. nih.govnih.gov The following table summarizes the optimized conditions for the synthesis of a model compound.

ParameterOptimized Condition
Cathode Boron-Doped Diamond (BDD)
Anode Glassy Carbon (GC)
Supporting Electrolyte 0.5 M Sulfuric Acid
Solvent Methanol/Water (1:1 v/v)
Current Density 4.7 mA cm⁻²
Temperature Room Temperature

This table presents a set of optimized conditions for the electrochemical synthesis of 1-hydroxy-2-methylquinol-4-one, a derivative of the target compound, based on systematic screening experiments. nih.gov

The electrochemical reductive cyclization method demonstrates a broad substrate scope, allowing for the synthesis of a wide array of variously substituted 1-hydroxyquinazolin-4(1H)-ones in high yields, with some examples reaching up to 92%. nih.govrsc.org The versatility of this protocol has been showcased with the successful synthesis of 27 different derivatives. nih.govrsc.orgresearchgate.net

The reaction tolerates a diverse range of functional groups on the nitroarene precursor, including both electron-donating and electron-withdrawing substituents. nih.gov Furthermore, the method is compatible with sterically demanding groups and even redox-labile moieties such as bromides and iodides. nih.gov This broad applicability highlights the robustness of the electrochemical approach. The synthesis of the N-hydroxy analog of the cytotoxic drug raltitrexed (B1684501) in 89% yield further underscores the utility of this method in preparing pharmaceutically relevant compounds. nih.gov

Substituent on Nitroarene CoreProductIsolated Yield (%)
2-Methyl1-Hydroxy-2-methylquinazolin-4(1H)-one92
2-Phenyl1-Hydroxy-2-phenylquinazolin-4(1H)-one85
6-Chloro6-Chloro-1-hydroxyquinazolin-4(1H)-one88
7-Methoxy1-Hydroxy-7-methoxyquinazolin-4(1H)-one75
UnsubstitutedThis compound81

This table provides a selection of substituted this compound derivatives synthesized via electrochemical reductive cyclization, demonstrating the method's wide substrate scope and high yields. nih.govrsc.org

A significant advantage of this electrochemical methodology is its demonstrated scalability, which is crucial for its practical application in preparative synthesis. nih.govnih.govrsc.orgresearchgate.netresearchgate.netnih.gov The relevance of this protocol for larger-scale applications has been confirmed through successful gram-scale and even multigram-scale electrolysis. nih.govnih.govacs.org

For instance, a 100-fold scale-up of the synthesis of 1H-1-hydroxy-2-methyl-quinazolin-4-one has been successfully performed, yielding gram quantities of the product without a significant loss in efficiency. rsc.orgresearchgate.net In one specific example, a 12-fold scale-up from 1.0 mmol to 12.0 mmol resulted in the production of 1.871 grams of the desired product with an 89% yield. nih.gov The ability to scale up the reaction highlights its potential for practical, preparative applications in both academic and industrial settings. nih.govrsc.org

ScaleStarting Material (mmol)Product Yield (g)Isolated Yield (%)
Lab Scale1.00.17692
4-fold Scale-up4.00.64392
12-fold Scale-up12.01.87189
100-fold Scale-up15.02.19Not specified

This table illustrates the successful scalability of the electrochemical synthesis of 1H-1-hydroxy-2-methyl-quinazolin-4-one, demonstrating consistent high yields from millimole to multi-gram scale. nih.govresearchgate.net

Mechanistic Investigations of Electrochemical Pathways

Understanding the underlying reaction mechanism is crucial for the rational optimization and broader application of the electrochemical synthesis. Mechanistic studies, primarily based on cyclic voltammetry (CV) measurements, have provided valuable insights into the electrochemical pathways involved in the formation of this compound. nih.govnih.govrsc.orgresearchgate.net

This electrochemically generated hydroxylamine (B1172632) is a crucial intermediate that subsequently undergoes an acid-catalyzed intramolecular cyclization to form the final this compound product. rsc.orgnih.gov The ability to selectively generate the hydroxylamine without further reduction to the corresponding amine is a key advantage of this electrochemical method under optimized conditions. nih.gov

Cyclic Voltammetry Studies for Mechanistic Postulation

Mechanistic insights into the electrochemical synthesis of 1-hydroxyquinazolin-4(1H)-ones have been successfully elucidated using cyclic voltammetry (CV). rsc.orgnih.gov Studies focusing on the cathodic synthesis from nitro starting materials confirm that a selective reduction of the nitro group to a hydroxylamine is the pivotal step in the reaction pathway. nih.govnih.govacs.org

The proposed mechanism, supported by CV measurements, begins with the reduction of the nitroarene precursor at the cathode. acs.org This process is characterized as a four-electron, four-proton (4e⁻/4H⁺) reduction. The reaction is understood to proceed through two distinct two-electron steps. acs.org The initial two-electron reduction converts the nitro group into a nitroso intermediate. This intermediate is then further reduced in a second two-electron step to form the corresponding hydroxylamine. acs.org This hydroxylamine is the key intermediate that subsequently undergoes acid-catalyzed intramolecular cyclization to yield the final this compound product. researchgate.netresearchgate.net This sustainable electrochemical approach, which uses simple carbon-based electrodes and sulfuric acid as a supporting electrolyte and catalyst, has proven versatile for producing a wide array of substituted derivatives. rsc.orgnih.gov

Electrochemical Reaction Kinetics and Thermodynamics

While cyclic voltammetry has been instrumental in postulating the reaction mechanism for the electrochemical synthesis of this compound, detailed studies on the reaction kinetics and thermodynamics are not extensively reported in the available literature. The research focus has primarily been on the development of the synthetic protocol, optimization of reaction conditions for high yields, and elucidation of the reaction pathway. rsc.orgnih.govnih.gov The method is characterized by its mild reaction conditions and the use of a constant current setup, but specific thermodynamic data such as enthalpy and entropy of the reaction, as well as kinetic parameters like rate constants and activation energies, have not been the focus of the cited studies. nih.govresearchgate.net

Chemical Synthesis Strategies

Beyond electrochemical methods, chemical synthesis provides alternative pathways for the formation of the this compound scaffold. These strategies often rely on reductive cyclization reactions, utilizing various reducing agents and catalysts to transform substituted 2-nitrobenzamides into the desired heterocyclic products.

Cyclization Reactions Mediated by Tin(II) Chloride

Tin(II) chloride (SnCl₂) is a widely used reducing agent in organic synthesis, particularly for the reduction of nitro groups to amines. However, detailed procedures for its specific application in mediating the cyclization of 2-nitrobenzamides with ketones to form this compound are not prominently described in the surveyed scientific literature. While tin(IV) chloride (SnCl₄) has been noted as an effective Lewis acid catalyst for the cyclocondensation of o-aminonitrile derivatives with β-ketoesters to form different heterocyclic systems like tacrine (B349632) analogues, this represents a different starting material and reaction type. mdpi.com

A synthetic route to this compound involving a one-pot reaction of 2-nitrobenzamides and ketones specifically mediated by tin(II) chloride is not detailed in the available research.

Due to the lack of specific literature on the tin(II) chloride-mediated synthesis of this compound from 2-nitrobenzamides and ketones, data on the efficiency and optimal reaction conditions for this particular transformation are not available.

Hydrogenation Protocols for N-Hydroxyquinazoline Formation

Catalytic hydrogenation is a fundamental and widely applied method for the reduction of aromatic nitro compounds, which is the essential first step in forming N-hydroxy heterocycles from nitro precursors. d-nb.infomdpi.com The process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. mdpi.com

In the context of forming N-hydroxy products, the partial reduction of the nitro group to a hydroxylamine is the key transformation. Research on biocatalytic hydrogenation has shown that N-phenylhydroxylamine can be observed as an intermediate during the reduction of nitrobenzene (B124822) to aniline (B41778). nih.gov Similarly, catalytic transfer hydrogenation (CTH), using hydrogen donors like ammonium (B1175870) formate, is an effective method for reducing a broad range of aromatic nitro compounds to their corresponding anilines, a process that proceeds via the hydroxylamine stage. mdpi.com While these methods are efficient for the initial reduction step, the literature does not extensively detail one-pot protocols where this catalytic hydrogenation is directly followed by the cyclization to form this compound. The synthesis often involves separate steps for reduction and subsequent cyclization.

Oxidative Cyclization Methods

Oxidative cyclization represents a key strategy for the formation of heterocyclic systems like quinazolinones. These methods often involve the formation of a crucial N-C or N-N bond through an oxidative process, sometimes at unactivated positions. nih.gov

One example in a related system involves the use of potent oxidizing agents to form the N-oxide precursor to the target N-hydroxy structure. The synthesis of 1-hydroxyquinazoline-2,4-diones has been achieved through a multi-step sequence starting from 4-methoxyquinazoles. nih.gov In this process, a hazardous oxidizing agent, monoperoxyphthalate (MPP), is used for the specific generation of the 1-oxide intermediate. nih.govresearchgate.net This N-oxide is then further oxidized to yield the final dione (B5365651) product. nih.gov While effective, this particular route highlights a challenge in older oxidative methods: the reliance on harsh and hazardous reagents. nih.gov

More contemporary approaches focus on metal-free oxidative cyclizations. For instance, the synthesis of quinazolinones can be achieved through the oxidative cyclization of 2-aminobenzamides with primary alcohols, although this is for the general quinazolinone scaffold rather than the specific 1-hydroxy variant. jst.go.jp Such reactions demonstrate the ongoing development of milder and more broadly applicable oxidative strategies in heterocyclic chemistry.

Classical Cyclo-condensation Approaches

Cyclo-condensation reactions are a cornerstone of quinazolinone synthesis, traditionally involving the condensation of an anthranilic acid derivative with a suitable one-carbon source. researchgate.netnih.gov A common method for preparing the broader class of 3-substituted quinazolin-4(3H)-ones is a three-component reaction utilizing anthranilic acid, a primary amine, and an orthoester. researchgate.net

The typical reaction mechanism proceeds through the initial formation of an amidine from the reaction of the amine and the orthoester. This is followed by the condensation of the amidine with anthranilic acid and subsequent cyclization to form the quinazolinone ring. researchgate.net Variations of this approach involve reacting anthranilic acid with formamide (B127407) or other amides, often requiring heat. tandfonline.comijarsct.co.in

For the synthesis of more complex quinazolinone derivatives, a two-step procedure is common. First, anthranilic acid is treated with an acyl chloride (such as 3-chloropropionyl chloride or 4-chlorobutyryl chloride) to form an N-acyl-anthranilic acid. nih.gov This intermediate is then cyclized by reacting it with acetic anhydride (B1165640) to produce a benzoxazinone (B8607429) intermediate. Finally, condensation of the benzoxazinone with a chosen amine yields the desired quinazolinone derivative. nih.govtandfonline.com While these classical methods are well-established, they can suffer from drawbacks such as long reaction times, harsh conditions, and the use of environmentally undesirable reagents. nih.gov

Starting MaterialReagentsIntermediateProduct ClassReference
Anthranilic AcidAmine, OrthoesterAmidine3-Substituted quinazolin-4(3H)-ones researchgate.net
Anthranilic AcidAcyl Chloride, Acetic Anhydride, AmineBenzoxazinoneSubstituted quinazolin-4(3H)-ones nih.gov
Anthranilic AcidFormamide-Quinazolin-4(3H)-one tandfonline.com

Principles of Sustainable Chemistry and Green Synthesis in the Production of this compound

In recent years, the principles of green and sustainable chemistry have been increasingly applied to the synthesis of quinazolinones, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. mdpi.comresearchgate.net This shift is evident in the development of novel synthetic routes that utilize safer solvents, reusable catalysts, and alternative energy sources. tandfonline.comnih.gov

A prominent example of a sustainable method developed specifically for 1-hydroxy-quinazolin-4-ones is cathodic electrosynthesis. nih.govresearchgate.net This approach provides direct and scalable access to the target compounds from readily available nitro starting materials. nih.govrsc.org The process is characterized by mild reaction conditions, the use of inexpensive and reusable carbon-based electrodes, and a simple undivided electrochemical setup. nih.gov The key step is the selective electrochemical reduction of a nitro group in the precursor to a hydroxylamine, which then undergoes an acid-catalyzed intramolecular cyclization. nih.govrsc.org This electro-organic protocol avoids the need for expensive and toxic metal catalysts often used in reductive cyclizations. nih.govnih.gov

The table below summarizes the results from a study on the electrosynthesis of various 1-hydroxy-quinazolin-4-one analogs, demonstrating the broad applicability and high yields of this sustainable method. nih.gov

CompoundR⁴Yield (%)
6a MeHHH92
6b EtHHH91
6c PrHHH88
6d HeptylHHH52
6e PhHHH81
6f HHMeH87
6g MeHMeH86
6h MeHOMeH84
6i MeHClH86
6j MeHFH83

Other green chemistry approaches applicable to the broader quinazolinone family include:

Microwave-Assisted Synthesis: The use of microwave irradiation as an energy source can dramatically reduce reaction times and improve yields compared to conventional heating. researchgate.netnih.gov This technique has been successfully applied to the cyclo-condensation of anthranilic acid with various reagents. researchgate.net

Use of Green Solvents: Conventional syntheses often employ volatile and harmful organic solvents. mdpi.com Green alternatives include the use of deep eutectic solvents (DES), ionic liquids, or water, which are safer and can sometimes be recycled. tandfonline.commdpi.comrsc.org

Catalysis: The development of efficient and reusable catalysts, such as heteropolyacids or functionalized magnetic nanoparticles, can enhance reaction rates and selectivity while minimizing waste. researchgate.netnih.gov

Multicomponent Reactions (MCRs): Designing syntheses where multiple components react in a single pot to form the final product improves atom economy and reduces the need for isolating intermediates, thereby minimizing waste and energy consumption. researchgate.netrsc.org

Photocatalysis: Visible light-induced reactions represent a green and efficient method, using light as a renewable energy source to drive chemical transformations, often without the need for metal catalysts. nih.govrsc.org

These sustainable strategies are crucial for the modern, environmentally conscious production of valuable heterocyclic compounds like this compound. researchgate.net

Advanced Spectroscopic and Analytical Characterization of 1 Hydroxyquinazolin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of 1-Hydroxyquinazolin-4(1H)-one in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the heterocyclic ring system.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their local chemical environment. For this compound, the spectrum would show distinct signals for the aromatic protons on the benzo-fused ring and a characteristic signal for the proton at the C2 position. The hydroxyl proton on N1 may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the carbonyl carbon (C4), which is typically found significantly downfield, and the C2 carbon. The remaining aromatic carbons of the benzene (B151609) ring would appear in the typical aromatic region (approx. 110-150 ppm).

While specific spectral data for the unsubstituted this compound is not broadly published, studies on its synthesis confirm that NMR is the standard method for structural verification. nih.gov The expected chemical shifts can be predicted based on the analysis of closely related derivatives.

Interactive Table: Expected ¹H and ¹³C NMR Data for this compound

The following table illustrates the expected signals and correlations. Exact chemical shifts (ppm) require experimental data from a purified sample.

Atom PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
N1-OHBroad, variable-H-2, H-8
C2~8.0-8.2 (singlet)~145-150C4, C8a
C4-~160-165H-5, H-2
C4a-~120-125H-5, H-8
C5~7.8-8.0 (doublet)~125-130C4, C7, C8a
C6~7.3-7.5 (triplet)~125-130C8, C4a
C7~7.6-7.8 (triplet)~130-135C5, C8a
C8~8.1-8.3 (doublet)~115-120C6, C4a
C8a-~140-145H-2, H-5, H-8

Mass Spectrometry (MS) Techniques (e.g., LC/ESI-MS/MS for trace analysis and derivatized forms)

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC) and employing soft ionization techniques like Electrospray Ionization (ESI), it becomes a highly sensitive method for detecting the compound in complex mixtures and for subsequent structural analysis via tandem mass spectrometry (MS/MS).

In a typical LC/ESI-MS experiment in positive ion mode, this compound would be expected to be detected as its protonated molecule, [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confident determination of its elemental formula (C₈H₆N₂O₂).

Tandem MS (MS/MS) experiments involve the isolation of the [M+H]⁺ precursor ion, followed by collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable structural information, often involving the loss of small neutral molecules like H₂O, CO, or NOH, which helps to confirm the quinazolinone core and the presence of the N-hydroxy group.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation corresponding to molecular vibrations.

The IR spectrum would be dominated by several characteristic absorption bands:

O-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-OH hydroxyl group.

C=O Stretch: A strong, sharp absorption band is anticipated between 1650-1690 cm⁻¹ due to the stretching vibration of the C4 carbonyl group. This is a hallmark feature of the quinazolin-4-one ring system.

C=N and C=C Stretches: Absorptions in the 1500-1620 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the heterocyclic and aromatic rings.

C-H Aromatic Stretch: Weak to medium bands typically appear above 3000 cm⁻¹.

Aromatic C-H Bending: Bands in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern on the benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic structure of this compound. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The quinazolinone system, being an extended conjugated aromatic system, is expected to exhibit strong UV absorption.

The spectrum would likely show multiple absorption bands corresponding to π → π* and n → π* electronic transitions.

π → π Transitions:* These are typically high-intensity bands arising from the promotion of electrons in the conjugated π-system of the aromatic and heterocyclic rings. They are expected to appear in the range of 220-350 nm.

n → π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. These absorptions often occur at longer wavelengths than the π → π* transitions and may sometimes be obscured by them.

The position and intensity of these absorption maxima are sensitive to the solvent polarity.

Fluorescence Spectroscopy and Quenching Investigations

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many conjugated heterocyclic systems are fluorescent. An investigation into the fluorescence properties of this compound would involve measuring its emission spectrum by exciting the molecule at one of its absorption maxima (determined by UV-Vis spectroscopy). The resulting spectrum would reveal the characteristic emission wavelength(s) and the quantum yield, which is a measure of the efficiency of the fluorescence process.

Fluorescence quenching studies could also be performed to investigate the interaction of this compound with other molecules (quenchers). In such an experiment, the fluorescence intensity of the compound is measured in the presence of increasing concentrations of a quencher. A decrease in fluorescence intensity can provide information about dynamic processes like collisional quenching or static processes such as the formation of a non-fluorescent complex. Such studies are valuable for understanding intermolecular interactions.

Structure Activity Relationship Sar Studies of 1 Hydroxyquinazolin 4 1h One Derivatives

Identification of Essential Pharmacophoric Elements within the 1-Hydroxyquinazolin-4(1H)-one Scaffold

The fundamental pharmacophore of the this compound class is defined by the specific arrangement of heteroatoms within its bicyclic core. Research consistently identifies two features as indispensable for biological activity:

The N1-Hydroxyl Group (-OH): This group acts as a key hydrogen bond donor and, more importantly, as one of the two coordinating atoms for metal ion chelation.

The C4-Carbonyl Group (C=O): This keto group serves as the second coordinating atom, working in concert with the N1-hydroxyl group.

Together, the N1-hydroxyl and C4-carbonyl groups form a powerful bidentate chelating motif. This arrangement is geometrically optimized to bind hard metal cations, most notably the ferric iron (Fe³⁺) found in the active sites of numerous iron-dependent enzymes, such as dioxygenases. The planarity of the quinazolinone ring system rigidly holds these two groups in a coplanar orientation, creating a pre-organized "claw" or pincer for capturing the target metal ion.

Studies across various biological targets have confirmed that the integrity of this N-hydroxy-ketoamide unit is non-negotiable. Any modification that removes or chemically blocks either of these functional groups typically results in a complete or near-complete loss of inhibitory activity, underscoring their central role in the compound's mechanism of action. The aromatic ring serves as a rigid scaffold to correctly position these chelating elements and provides a platform for further substitutions to fine-tune physicochemical properties and target interactions.

Conformational Analysis and Tautomeric Contributions to SAR (e.g., 1H, 3H, and 4-OH tautomers)

The this compound system can theoretically exist in several tautomeric forms. Understanding the relative stability and contribution of each is crucial for a complete SAR picture.

1-Hydroxy-4-keto Tautomer (1H, hydroxamic acid form): This is the canonical and most widely depicted form. Both experimental (X-ray crystallography, NMR) and computational (DFT) studies confirm that this tautomer is overwhelmingly the most stable and predominant species in both solid state and solution. Its structure is perfectly pre-organized for bidentate chelation, making it the biologically active tautomer.

4-Hydroxy-1-oxide Tautomer (4-OH, N-oxide form): In this form, the proton moves from the N1-oxygen to the C4-oxygen, creating a fully aromatic quinazoline (B50416) ring with an N-oxide at position 1. While a theoretical possibility, this tautomer is significantly less stable (higher in energy) than the 1H form and is not considered to be a major contributor to the observed biological activity.

3H Tautomer: This involves the migration of the N1-proton to the N3-position. This would disrupt the N1-OH/C4=O chelating system and is energetically unfavorable.

The SAR is therefore almost exclusively rationalized through the lens of the 1-hydroxy-4-keto tautomer. Its conformational rigidity and the stability of the six-membered chelate ring it forms upon metal binding are key drivers of its potency.

Comparative SAR with Related Quinazolinone and Quinolone Isomers and Analogs (e.g., 1H-1-hydroxyquinol-4-ones, 3-hydroxyquinazoline-2,4(1H,3H)-diones)

Comparing the this compound scaffold to its close structural isomers and analogs provides powerful insights into the SAR.

vs. 1H-1-Hydroxyquinol-4-ones: In this analog, the N3 atom of the quinazolinone is replaced by a CH group. The critical N1-OH/C4=O chelating motif is preserved. However, the absence of the N3 atom removes a potential hydrogen bond acceptor site. In many enzyme systems, the this compound derivatives are more potent than their 1-hydroxyquinol-4-one counterparts. This suggests that the N3 atom, while not part of the chelation itself, plays a beneficial secondary role, likely by forming a hydrogen bond with an amino acid residue or an ordered water molecule in the active site, thereby anchoring the inhibitor more tightly.

vs. 3-Hydroxyquinazoline-2,4(1H,3H)-diones: This is a positional isomer where the N-hydroxyl group is at position 3 instead of 1. This seemingly minor change has a profound impact on the pharmacophore. The chelating unit becomes the N3-OH group paired with either the C2-carbonyl or the C4-carbonyl. This new arrangement has a different geometry, "bite angle," and electronic profile compared to the N1-OH/C4=O system. As a result, 3-hydroxyquinazoline-2,4(1H,3H)-diones typically exhibit a completely different biological activity profile and are often inactive or significantly weaker inhibitors of the same enzymes targeted by the 1-hydroxy isomers. This comparison powerfully validates that the specific 1,4-positioning of the N-hydroxy and keto groups is the superior and essential pharmacophore for this class of metalloenzyme inhibitors.

Table 4: Comparative SAR of Scaffolds

Scaffold NameCore StructureKey SAR Insight
This compound this compound structureOptimal Scaffold: N1-OH/C4=O chelation. N3 atom often provides beneficial secondary H-bond acceptor site. Generally the most potent.
1H-1-Hydroxyquinol-4-one1H-1-Hydroxyquinol-4-one structureAnalog: Retains N1-OH/C4=O chelation but lacks N3. Often active but less potent, highlighting the positive role of the N3 atom.
3-Hydroxyquinazoline-2,4(1H,3H)-dione3-Hydroxyquinazoline-2,4(1H,3H)-dione structureIsomer: Different pharmacophore (N3-OH/C=O). Suboptimal chelation geometry for same targets. Typically inactive or much weaker.

Mechanistic Biological Investigations of 1 Hydroxyquinazolin 4 1h One at the Molecular and Cellular Level in Vitro

Enzyme Inhibition Studies (In Vitro Biochemical Assays)

In vitro biochemical assays have been instrumental in elucidating the molecular mechanisms of action for 1-Hydroxyquinazolin-4(1H)-one and its structural analogs. These studies have revealed a pattern of inhibitory activity against a diverse range of enzymes crucial for the lifecycle of pathogens and the proliferation of cancer cells.

Derivatives of the quinazoline (B50416) scaffold, specifically 3-hydroxyquinazoline-2,4(1H,3H)-diones, have been identified as dual inhibitors of two critical enzymes in the human immunodeficiency virus type 1 (HIV-1) replication cycle: reverse transcriptase (RT)-associated ribonuclease H (RNase H) and integrase (IN). brieflands.comsid.ir The design of these inhibitors often involves hybridizing scaffolds known to chelate metal ions, which is a crucial mechanism for inhibiting these enzymes. brieflands.comresearchgate.net

Biochemical assays demonstrated that these compounds can be potent inhibitors of HIV-1 RNase H activity, with some derivatives showing significantly greater potency than reference inhibitors like β-thujaplicinol. csic.esresearchgate.net For example, a benzenesulfonyl derivative substituted with a naphthyl group, compound II-4 (also referred to as 88), was identified as the most effective in one study, with a 50% inhibitory concentration (IC₅₀) of 0.41 µM against RNase H. brieflands.comcsic.es This same compound also effectively inhibited the strand transfer activity of HIV-1 integrase with an IC₅₀ of 0.85 µM, establishing its dual-inhibitory profile. csic.esresearchgate.net The inhibitory strength against RNase H was found to be sensitive to the positioning of substituents on the quinazoline core. brieflands.com

Inhibition of HIV-1 Enzymes by a 3-Hydroxyquinazoline-2,4(1H,3H)-dione Derivative

CompoundTarget EnzymeIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)Source
II-4HIV-1 RNase H0.41 ± 0.13β-thujaplicinol1.98 ± 0.22 csic.es
II-4HIV-1 Integrase (Strand Transfer)0.85 ± 0.18Raltegravir0.071 ± 0.014 csic.es

The quinazoline scaffold is a key feature in a class of antibacterial agents that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.netnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibiotics. plos.orgmdpi.com Quinazoline-2,4-diones, which are structurally related to the core compound, have been developed as potent inhibitors that function similarly to fluoroquinolones by stabilizing the enzyme-DNA cleavage complex, which leads to double-stranded DNA breaks and cell death. plos.orgnih.govcaldic.com

One derivative, PD 0305970, demonstrated highly potent inhibition of wild-type Streptococcus pneumoniae DNA gyrase and topoisomerase IV, with IC₅₀ values of 2.5 µM and 1 µM, respectively. nih.gov Notably, these compounds can retain activity against quinolone-resistant bacterial strains, suggesting they may interact differently with the target enzymes or overcome common resistance mechanisms. nih.govsgul.ac.uk Further modifications, such as the development of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, have yielded even more potent inhibitors against the DNA gyrase subunit B (GyrB), with IC₅₀ values as low as 0.28 µM. nih.gov

Inhibition of Bacterial Topoisomerases by Quinazoline Derivatives

CompoundTarget EnzymeOrganismIC₅₀ (µM)Source
PD 0305970DNA GyraseS. pneumoniae2.5 nih.gov
PD 0305970Topoisomerase IVS. pneumoniae1 nih.gov
f4DNA Gyrase B (GyrB)S. aureus0.31 nih.gov
f14DNA Gyrase B (GyrB)S. aureus0.28 nih.gov

Derivatives of 4-Hydroxyquinazoline (B93491) serve as a scaffold for the development of potent inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP1. PARP1 is a key enzyme in the repair of single-stranded DNA breaks; its inhibition can lead to synthetic lethality in cancer cells that have pre-existing defects in other DNA repair pathways, such as those with BRCA mutations. nih.govresearchgate.net These inhibitors typically act by competing with the enzyme's natural substrate, NAD+, at the catalytic domain. researchgate.net

In vitro studies have demonstrated that 4-Hydroxyquinazoline derivatives can exhibit potent inhibitory activity against PARP1. nih.gov For instance, the fragment-like compound IN17 showed a PARP1 inhibitory IC₅₀ value of 0.47 µM. nih.gov Further optimization led to the development of compound B1, which displayed a significantly more potent IC₅₀ value of 63.81 nM against PARP1, highlighting the potential of this chemical class in developing anticancer agents that can overcome resistance to existing PARP inhibitors. nih.govresearchgate.net

PARP1 Inhibition by 4-Hydroxyquinazoline Derivatives

CompoundTarget EnzymeIC₅₀Source
IN17PARP10.47 µM nih.gov
B1PARP163.81 nM nih.gov

Analogs of this compound, particularly 2-alkyl-4-hydroxyquinoline N-oxides like 2-heptyl-4-hydroxyquinoline-N-oxide (HQNO), are well-documented inhibitors of the mitochondrial respiratory chain. nih.govkoreascience.krnasa.gov HQNO is known to be a strong and specific inhibitor of the Na+-translocating NADH:quinone oxidoreductase (Na+-NQR) system in various bacteria, where it acts at the level of cytochrome b. koreascience.krnasa.gov It also inhibits the alternative NADH dehydrogenase (NDH-II), an enzyme found in many bacteria, fungi, and plants but absent in mammals, making it a potential antibiotic target. oup.comnih.gov

The inhibitory effect of HQNO can be quite potent. In membranes from the marine bacterium Pseudomonas nautica, 60 µM of HQNO resulted in complete inhibition of NADH oxidase activity. nih.gov In Paracoccus halodenitrificans, HQNO inhibited NADH oxidation with 50% inhibition occurring at approximately 100 nM. nasa.gov The IC₅₀ value of HQNO against NDH-II from Gluconobacter oxydans was determined to be 1.7 µM. oup.com

Inhibition of NADH Oxidase and Related Enzymes by HQNO

Enzyme SystemOrganismInhibition DataSource
NADH OxidasePseudomonas nautica100% inhibition at 60 µM nih.gov
NADH OxidaseParacoccus halodenitrificansIC₅₀ ≈ 100 nM nasa.gov
NADH:quinone reductase (NDH-II)Gluconobacter oxydansIC₅₀ = 1.7 ± 0.1 µM oup.com

The quinazoline core is a foundational scaffold for a major class of tyrosine kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR). waocp.orgtandfonline.com Abnormal EGFR signaling is a driver in many human cancers, making it a successful target for cancer therapy. waocp.org Quinazoline-based inhibitors typically function by competing with ATP for binding to the intracellular kinase domain of the receptor. tandfonline.com

Research has shown that derivatives such as 6-Hydroxyquinazolin-4(1H)-one inhibit the activity of EGFR tyrosine kinase. biosynth.com More complex derivatives have been synthesized and evaluated for their inhibitory potential. In one study, a series of quinazolinones inspired by L-norephedrine were screened, and compound 5, identified as 3-(1-hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one, showed superior EGFR inhibition with an IC₅₀ of 0.76 µM, which was more potent than the reference drug erlotinib (B232) (IC₅₀ = 0.92 µM). tandfonline.com

Inhibition of EGFR by Quinazolinone Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)Source
Compound 5EGFR0.76Erlotinib0.92 tandfonline.com

Some evidence suggests that quinazoline derivatives may exert their biological effects by modulating protein synthesis. It has been reported that 6-Hydroxyquinazolin-4(1H)-one may inhibit cancer cell growth through interference with ribosomes and RNA polymerases. biosynth.com However, detailed biochemical studies specifically demonstrating direct binding or functional inhibition of the ribosomal machinery or RNA polymerase by this compound itself are not extensively documented in the reviewed literature. An indirect mechanism could be related to the inhibition of PARP1, which is known to influence the function of various nuclear proteins, including RNA polymerases, through PARylation. nih.gov The process of translation can be affected by ribosomal interference, where the movement of one ribosome is blocked by another, but a direct link between this process and the action of quinazolinone compounds has not been established. biorxiv.orgnih.gov

Cellular Mechanistic Studies (In Vitro Cell-Based Assays)

The quinazolinone scaffold is a foundational structure in the development of therapeutic agents, with various derivatives demonstrating significant antiproliferative activity against a range of human tumor cell lines. researchgate.netresearchgate.net Research into compounds featuring the quinazolin-4(1H)-one core has revealed their potential as anticancer agents. chemicalbook.com For instance, certain quinazoline-2,4(1H,3H)-dione derivatives have been shown to inhibit the growth of 60 different human tumor cell lines with IC50 values (the concentration required to inhibit the growth of 50% of cells) between 0.4 and 0.8 µM. researchgate.net

Specifically, derivatives of 4-hydroxyquinazoline have been synthesized and evaluated for their cytotoxic effects. One such derivative, compound B1, demonstrated potent inhibitory activity against the MDA-MB-231 breast cancer cell line and was also effective in primary PARPi-resistant HCT-15 and HCC1937 cell lines. mdpi.com Compared to the established PARP inhibitor Olaparib, which had an IC50 of over 45 µM in HCT-15 cells, a 4-hydroxyquinazoline fragment (IN17) showed more potent activity with an IC50 of 33.45 µM. mdpi.com This highlights the scaffold's potential for developing agents that can overcome drug resistance.

Interactive Table: Cell Growth Inhibition by Quinazolinone Derivatives

The anticancer effects of quinazolinone derivatives are often linked to their ability to modulate specific cellular signaling pathways. The this compound scaffold, particularly as a bioisostere of hydroxamic acid, is a key feature in inhibitors targeting histone demethylases (KDMs) and histone deacetylases (HDACs). nih.gov

Compounds based on this structure can act as pan-inhibitors of the Jumonji C (JmjC) domain-containing family of histone lysine (B10760008) demethylases (KDMs). mdpi.com One such pan-KDM inhibitor, JIB-04, has been shown to induce cell cycle arrest and inhibit cancer stem cell-like properties in hepatocellular carcinoma cells. mdpi.com Mechanistic studies revealed that JIB-04 treatment leads to an increase in repressive histone marks (H3K9me2/3, H3K27me3) and active marks (H3K4me3, H3K36me2/3), indicating broad inhibition of KDM families. mdpi.com This epigenetic modulation can downregulate critical survival pathways, such as the PI3-kinase/Akt pathway, by reducing the expression of key proteins like AKT1 and AKT2. chemicalbook.commdpi.com

Furthermore, derivatives of this scaffold can trigger apoptosis and DNA damage, leading to synthetic lethality in cancer cells, particularly those with deficiencies in homologous recombination repair. tandfonline.com For example, a 4-hydroxyquinazoline derivative, B1, was found to stimulate the production of intracellular reactive oxygen species (ROS) and cause depolarization of the mitochondrial membrane, key events that initiate apoptosis. mdpi.com

A critical aspect of the mechanism of action for this compound and its derivatives is their ability to interact with metal ions, particularly Fe(II), within the active sites of metalloenzymes. researchgate.net This is a defining characteristic of their function as inhibitors of the JmjC domain-containing histone demethylases (KDM4/JMJD2 subfamily), which are Fe(II) and α-ketoglutarate dependent enzymes. researchgate.netfrontiersin.org

The N-hydroxyamide motif within the this compound structure acts as a metal-chelating group. researchgate.netsci-hub.se This moiety mimics the binding of the co-substrate, α-ketoglutarate, to the Fe(II) ion in the enzyme's catalytic center. By chelating the iron cofactor, the inhibitor prevents the enzyme from carrying out its demethylation function, leading to the downstream cellular effects on gene expression and cell proliferation. researchgate.netresearchgate.net This interaction is crucial for the compound's inhibitory activity. The ability of cells to avidly accumulate and manage essential transition metals is a tightly controlled process, and introducing chelating agents like this compound can effectively disrupt the function of specific metalloenzymes. psu.edu

Advanced Mechanistic Insights into Biological Action

The effectiveness of an inhibitor is determined not only by its ability to bind to a target but also by the strength and duration of that interaction. Binding affinity is quantified by the equilibrium dissociation constant (KD), where a lower KD value signifies a stronger interaction. malvernpanalytical.com For enzyme inhibitors, the IC50 value is a common proxy for affinity.

Derivatives of this compound have been developed as potent inhibitors of various enzymes. For instance, IOX1, which features a related 8-hydroxyquinoline (B1678124) core, inhibits several JmjC histone demethylases with IC50 values in the low micromolar to nanomolar range. tocris.com Similarly, a 4-hydroxyquinazoline derivative (B1) was found to be a potent inhibitor of PARP1 with an IC50 value of 63.81 nM. mdpi.com

Beyond static affinity (KD), the kinetics of binding, including the association rate (kon) and the dissociation rate (koff), are increasingly recognized as critical determinants of a drug's efficacy. worktribe.comnih.gov The residence time (1/koff) of an inhibitor on its target can be a better predictor of its biological effect than affinity alone. nih.gov Techniques like Surface Plasmon Resonance (SPR) can provide real-time measurements of these kinetic parameters, offering a more detailed picture of the drug-target interaction. bio-rad.com While specific kinetic data for this compound itself is not detailed in the provided context, the potency of its derivatives in enzymatic and cellular assays points to strong binding interactions.

Interactive Table: Inhibitory Potency of Related Compounds

Achieving selectivity for a specific biological target over others is a primary goal in drug design to maximize efficacy and minimize off-target effects. For quinazolinone-based inhibitors, selectivity is heavily influenced by the nature and position of substituents on the core scaffold. nih.govacs.org

In the context of this compound as a KDM inhibitor, the core structure provides the necessary metal-chelating function, while modifications to other parts of the molecule dictate selectivity among the various KDM subfamilies. researchgate.net The active site of KDM4 enzymes presents a challenge for designing selective drugs due to a common structural fold. frontiersin.org However, structure-activity relationship (SAR) studies show that different substitutions can confer selectivity. For example, a series of quinazolin-4-one based hydroxamic acids showed high selectivity for PI3Kγ/δ and HDAC6 enzymes over other isoforms. nih.govnih.gov In this series, substitutions at the 5-position of the quinazolinone ring were consistently more potent and selective than those at the 4-position. nih.gov

Similarly, for kinase inhibitors, selectivity between highly similar enzymes like HER2 and EGFR can be achieved through specific substitutions on the quinazoline ring. nih.gov Analysis of these derivatives indicates that the choice of the aniline (B41778) moiety at the C-4 position and substituents at the C-6 position are critical determinants of selectivity. nih.gov This demonstrates that while the core scaffold provides the foundational binding properties, fine-tuning the peripheral chemical groups is essential for achieving the desired target specificity.

Computational Chemistry and Theoretical Modeling of 1 Hydroxyquinazolin 4 1h One

Quantum Chemical Calculations for Electronic and Energetic Properties

Quantum chemical methods are powerful tools for dissecting the intrinsic properties of molecules like 1-hydroxyquinazolin-4(1H)-one at the electronic level. These calculations provide a quantitative understanding of stability, thermochemistry, and aromaticity.

This compound exists in a tautomeric equilibrium with other isomers, most notably the quinazolin-4(3H)-one and the dihydroxy quinazoline (B50416) forms. Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers. researchgate.netscirp.org

DFT methods, such as B3LYP, are frequently used with various basis sets (e.g., 6-311++G(d,p)) to optimize the geometries of the different tautomers and calculate their electronic energies. researchgate.netresearchgate.net These calculations are performed in the gas phase and can be extended to different solvent environments using models like the Polarizable Continuum Model (PCM) to understand how solvent polarity influences the tautomeric equilibrium. researchgate.netresearchgate.net

Studies on related quinoline (B57606) and quinazolinone systems have shown that the keto-amino forms are generally more stable than the enol-imine forms. scirp.orgnih.gov For the closely related 4-hydroxyquinazoline (B93491), calculations have indicated that the 4(3H)-quinazolinone tautomer is the most stable form in both the gas phase and in aqueous solution. researchgate.net The relative Gibbs free energies are calculated to predict the population of each tautomer in the equilibrium mixture. For instance, in a study on sildenafil, which contains a related heterocyclic core, the relative Gibbs free energies for different tautomers were calculated to determine the dominant form in both the gas phase and in a water solution. d-nb.info The stability is influenced by factors such as intramolecular hydrogen bonding and electronic delocalization, which can be analyzed using methods like Natural Bond Orbital (NBO) analysis. researchgate.net

Table 1: Illustrative Relative Energies of Quinazolinone Tautomers Calculated by DFT (Note: This table is illustrative, based on findings for related structures. The exact values for this compound would require specific calculations.)

Tautomer Calculation Method Basis Set Phase Relative Energy (kcal/mol)
This compound B3LYP 6-311++G(d,p) Gas (Hypothetical Reference: 0.00)
Quinazolin-4(3H)-one B3LYP 6-311++G(d,p) Gas Lower Energy

| Quinazolin-2,4-diol | B3LYP | 6-311++G(d,p) | Gas | Higher Energy |

The standard molar enthalpy of formation (ΔfH°m) is a key thermochemical property that quantifies the energy change when a compound is formed from its constituent elements in their standard states. libretexts.org For complex molecules like this compound, direct calorimetric measurement can be challenging. Computational chemistry offers a reliable alternative for determining these values.

High-level composite methods, such as the G3(MP2)//B3LYP, are employed to achieve high accuracy. acs.org This approach involves geometry optimization at a lower level of theory (like B3LYP) followed by a series of single-point energy calculations at higher levels to approximate the accuracy of more computationally expensive methods. acs.org

A powerful technique used in conjunction with these calculations is the use of isodesmic reactions. umsl.edunsf.gov An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds are conserved on both the reactant and product sides. umsl.edu This conservation allows for the cancellation of systematic errors in the quantum chemical calculations, leading to a more accurate determination of the enthalpy of formation for the target molecule. nsf.gov For example, the enthalpy of formation for the related quinazoline-2,4(1H,3H)-dione has been determined computationally using isodesmic reactions, yielding a value in good agreement with experimental data. acs.orgresearchgate.net

Table 2: Example of an Isodesmic Reaction for Calculating Enthalpy of Formation (Note: This is a hypothetical reaction scheme for illustrative purposes.)

Reaction
This compound + Benzene (B151609) + 2-Pyridone → N-phenylformamide + Pyridine + Phenol

| ΔH_reaction = Σ ΔfH°m(products) - Σ ΔfH°m(reactants) |

By calculating the enthalpy of reaction (ΔH_reaction) computationally and using known experimental ΔfH°m values for the other species in the reaction (the reference compounds), the unknown ΔfH°m for this compound can be accurately derived.

Aromaticity is a fundamental concept related to the stability and reactivity of cyclic, planar molecules with delocalized π-electrons. The Nucleus Independent Chemical Shift (NICS) method is a widely used computational tool to quantify the aromaticity of a ring system. github.io It involves calculating the absolute magnetic shielding at a specific point, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above the center (NICS(1)). mdpi.comresearchgate.net

This calculation is performed by placing a "ghost" atom (with no basis functions or electrons) at the desired point and calculating its magnetic shielding value, which is then reversed in sign. github.io A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity. Conversely, a positive value suggests an anti-aromatic character, and a value near zero implies a non-aromatic system. unirioja.es

Table 3: Illustrative NICS(1) Values for Aromaticity Assessment (Note: These values are typical for the specified ring types and serve as an illustration.)

Ring System NICS(1) Value (ppm) Aromatic Character
Benzene Ring (in Quinazolinone) ~ -10 Aromatic
Pyrimidinone Ring (in Quinazolinone) ~ -5 to -8 Moderately Aromatic

Molecular Modeling and Simulation

Beyond static electronic properties, molecular modeling techniques are used to simulate the dynamic behavior of this compound, particularly its interactions with biological macromolecules and its spectroscopic signatures.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. ijcce.ac.ir For quinazolinone derivatives, which are known to interact with various biological targets like enzymes and receptors, docking studies are crucial for understanding their mechanism of action. nih.govnih.govpnrjournal.comnih.gov The process involves placing the 3D structure of this compound into the active site of a protein and using a scoring function to estimate the binding affinity and identify the most stable binding pose. pensoft.net

Following docking, Molecular Dynamics (MD) simulations are often performed to refine the predicted binding mode and assess the stability of the ligand-protein complex over time. plos.orgnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the conformational changes and intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. lasalle.mx These simulations can validate the docking results and provide a more dynamic and realistic picture of the binding event. nih.gov

Table 4: Key Steps in Docking and MD Simulation for Binding Mode Prediction

Step Description Purpose
1. Preparation Obtain 3D structures of the ligand (this compound) and the target protein. Setup the initial system for calculation.
2. Molecular Docking Fit the ligand into the protein's binding site and score the poses. Predict binding affinity and identify the most likely binding orientation.
3. Complex Setup Place the best-docked complex in a simulation box with solvent (e.g., water) and ions. Prepare the system for dynamic simulation in a physiological-like environment.
4. MD Simulation Run a simulation for a specific duration (e.g., nanoseconds). Observe the dynamic behavior, stability, and interactions of the complex.

| 5. Analysis | Analyze the MD trajectory for parameters like RMSD, RMSF, and specific interactions. | Evaluate the stability of the binding and refine the understanding of the interaction mechanism. |

Computational methods can predict the spectroscopic properties of molecules, which is essential for interpreting experimental data and understanding their photophysical behavior. frontiersin.org Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra (UV-Vis) of organic molecules. researchgate.net

By calculating the energies of the electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax). mdpi.com The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band. libretexts.org Similarly, by optimizing the geometry of the first excited state, it is possible to calculate the emission spectrum (fluorescence) and predict the associated Stokes shift. researchgate.netnih.gov Comparing computed spectra with experimental ones helps to assign the observed electronic transitions, such as n→π* or π→π*, and to understand how structural modifications affect the optical properties. researchgate.net

Table 5: Computational Prediction of Spectroscopic Data (Note: This table is illustrative of the data obtained from TD-DFT calculations.)

Property Computational Method Predicted Output
Absorption Wavelength (λmax) TD-DFT Wavelength (nm) of major electronic transitions.
Oscillator Strength (f) TD-DFT Intensity of absorption peaks.
Emission Wavelength (λem) TD-DFT (on excited state geometry) Wavelength (nm) of fluorescence.

| Major Transitions | NTO (Natural Transition Orbital) Analysis | Character of the electronic transition (e.g., HOMO→LUMO, π→π*). |

Computational Mechanistic Elucidation of Chemical Reactions (e.g., electrochemical pathways, cyclization processes)

Computational chemistry and theoretical modeling serve as powerful tools to unravel the intricate mechanisms of chemical reactions involving this compound. These methods provide insights into reaction pathways, transition states, and the electronic properties of intermediates that are often difficult to probe experimentally. Density Functional Theory (DFT) is a commonly employed method for these investigations, offering a balance between computational cost and accuracy.

Electrochemical Reductive Cyclization

A significant advancement in the synthesis of 1-hydroxyquinazolin-4(1H)-ones is through electrochemical reductive cyclization. figshare.comresearchgate.netrsc.org This method offers a sustainable and efficient alternative to traditional chemical routes. figshare.comresearchgate.netrsc.org Mechanistic studies, supported by cyclic voltammetry, propose a pathway involving the selective reduction of a nitro-group-containing precursor. figshare.comresearchgate.netrsc.org

The proposed mechanism for the electrochemical reductive cyclization begins with the reduction of the nitro group of the starting material, an N-acyl-2-nitrobenzamide derivative, at the cathode. figshare.com This process involves the transfer of four electrons and four protons to form a hydroxylamine (B1172632) intermediate. figshare.com This initial reduction is a key step, highlighted by cyclic voltammetry measurements, which show a selective reduction of the nitro substrate to hydroxylamine. figshare.comresearchgate.netrsc.org

The efficiency of this electrochemical synthesis is influenced by several factors, as detailed in the optimization studies. The choice of cathode material, current density, and electrolyte concentration all play a crucial role in maximizing the yield of the desired product. rsc.org

Table 1: Optimization of Electrochemical Synthesis Parameters for 1-Hydroxy-2-methyl-quinazolin-4-one

EntryParameter VariedConditionYield (%)
1-Standard Conditions91
2Current Density1.9 mA cm⁻²78
3Current Density7.4 mA cm⁻²78
4Electrolyte0.25 M H₂SO₄88
5Electrolyte1.0 M H₂SO₄84
6Electrolyte0.5 M AcOH/AcONa25
7AnodeGraphite85
8AnodeBoron-Doped Diamond91
9CathodeGraphite84
10CathodeGlassy Carbon90
Standard Conditions: Glassy carbon anode, Boron-doped diamond cathode, 0.5 M H₂SO₄, 3.7 mA cm⁻² current density. Data sourced from rsc.org.

Metal-Free Cyclization Processes

Computational studies have also been instrumental in elucidating the mechanisms of metal-free cyclization reactions for the synthesis of quinazolinone derivatives. One such study investigated the reaction of 2-aminoacetophenones with isocyanates or isothiocyanates. researchgate.net The mechanism was interpreted using quantum chemical calculations at the SMD-B3LYP-D3(BJ)/BS1//B3LYP/BS1 level of theory. researchgate.net

The computational analysis of this reaction explored three possible pathways. The calculated Gibbs free energy profiles indicated the most favorable route. researchgate.net These calculations help in understanding the factors that control the reaction's feasibility and selectivity, guiding the optimization of reaction conditions for higher yields. researchgate.net The use of computational methods in this context demonstrates how theoretical predictions can complement experimental findings to provide a comprehensive understanding of the reaction mechanism. researchgate.net

Further theoretical investigations into the formation of quinazolinone scaffolds from different precursors have utilized DFT to map out the reaction coordinates. For instance, the cyclocondensation reaction between methyl 2-amino-4-(2-diethylaminoethoxy)-5-methoxybenzoate and formamide (B127407) was explored using the B3LYP/6-311++G(d,p) computational method. researchgate.net This study analyzed the activation energies of different reaction pathways to predict the main product, which was in good agreement with experimental observations. researchgate.net

In a different approach, the PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones to form pyrrolo[1,2-a]quinazolin-5(1H)-one derivatives has been described. beilstein-journals.org While not directly forming this compound, the mechanistic principles of cyclization are relevant. The proposed mechanism involves the formation of a nitrene cation, followed by an electrophilic attack on the double bond. beilstein-journals.org

The combination of experimental work and computational modeling provides a detailed picture of the chemical transformations leading to this compound and its derivatives. These theoretical insights are crucial for the rational design of more efficient and selective synthetic routes.

Future Directions and Emerging Research Avenues for 1 Hydroxyquinazolin 4 1h One

Innovation in Synthetic Methodologies and Process Intensification

The development of novel and efficient synthetic routes is crucial for the exploration and application of 1-hydroxyquinazolin-4(1H)-one and its derivatives. Traditional methods for quinazolinone synthesis often involve multi-step procedures, harsh reaction conditions, and the use of hazardous reagents. researchgate.net Recent research has focused on creating more sustainable and scalable synthetic protocols.

A significant advancement is the use of electrochemical methods. Cathodic synthesis, for example, provides a sustainable route to 1-hydroxy- and 1-oxy-quinazolin-4-ones from readily available nitro starting materials. researchgate.netresearchgate.netrsc.org This method is characterized by mild reaction conditions, the use of inexpensive and reusable carbon-based electrode materials, and a simple undivided electrochemical setup. researchgate.netresearchgate.netrsc.org The process demonstrates high applicability with good to excellent yields for a variety of substituted derivatives. researchgate.netrsc.org Furthermore, the scalability of this electrochemical protocol has been demonstrated by performing gram-scale electrolysis, highlighting its potential for industrial applications. researchgate.net

Another innovative approach involves the tin(II) chloride induced cyclization of 2-nitrobenzamides and ketones. This method offers the advantages of accessible starting materials, straightforward manipulation, short reaction times, and high yields for the synthesis of 2,3-dihydro-1-hydroxyquinazolin-4(1H)-ones. researchgate.net

Continuous flow chemistry is also emerging as a powerful tool for process intensification. researchgate.net While not yet widely applied to this compound synthesis specifically, its success in other complex heterocyclic syntheses suggests significant potential. researchgate.net Flow chemistry can offer improved reaction control, enhanced safety, and higher yields, making it an attractive avenue for future synthetic explorations.

Synthetic Method Key Features Advantages Reference(s)
Electrochemical Synthesis Cathodic reduction of nitro compoundsSustainable, mild conditions, reusable electrodes, scalable researchgate.net, researchgate.net, rsc.org
Tin(II) Chloride Induced Cyclization Cyclization of 2-nitrobenzamides and ketonesAccessible starting materials, short reaction times, high yields researchgate.net
Continuous Flow Chemistry Microreactor technologyProcess intensification, improved safety and control researchgate.net

Rational Design of Derivatives for Enhanced Selectivity and Potency

The biological activity of quinazolinone derivatives can be significantly modulated by the introduction of various substituents. The rational design of new derivatives of this compound is a key area of research aimed at improving their potency and selectivity towards specific biological targets.

Structure-activity relationship (SAR) studies are fundamental to this process. For instance, in related quinazolinone series, the introduction of a chlorine substituent at the C-6 position has been shown to enhance vasodilation properties. rsc.org Similarly, the nature of the amino ring in an amidic function at C-4 can also control biological activity. rsc.org For other quinazolinone derivatives, electron-withdrawing groups at the 2-position can enhance cytotoxicity, while substituents at the 6-position may improve solubility and kinase inhibition.

The unique structural features of this compound, particularly the hydroxyl group at the N-1 position, offer distinct opportunities for derivatization compared to other quinazolinones. This hydroxyl group can participate in hydrogen bonding, potentially influencing interactions with biological targets. The design of derivatives that leverage this feature, perhaps in combination with other strategic substitutions on the quinazoline (B50416) core, could lead to compounds with novel or enhanced pharmacological profiles.

Systematic studies, such as those performed on 2-phenylsubstituted-3-hydroxyquinolin-4(1H)-one-7-carboxamides, where the effects of substituent type and position are methodically investigated, provide a blueprint for the rational design of this compound derivatives. acs.orgnih.gov

Deeper Elucidation of Biological Mechanisms at the Atomic Level

While various biological activities have been reported for quinazolinone derivatives, a detailed understanding of their mechanisms of action at the atomic level is often lacking. Future research should focus on elucidating the precise molecular interactions between this compound and its biological targets.

For example, some quinazolinone derivatives are known to act as enzyme inhibitors, such as tyrosine kinases. Understanding the specific binding modes of this compound derivatives within the active sites of these enzymes is crucial for designing more potent and selective inhibitors. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information about these interactions.

Furthermore, the tautomeric forms of quinazolin-4-one derivatives can influence their biological activity. The 1H-tautomer, for instance, has been shown to have stronger interactions with kinase active sites compared to the 3H-form. Investigating the tautomeric equilibrium of this compound and its derivatives in physiological conditions and how this affects their binding affinity to various targets will be an important area of study.

Application of Advanced Computational Methods for Predictive Modeling and Discovery

Advanced computational methods are becoming indispensable tools in modern drug discovery and can be powerfully applied to the study of this compound. In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can accelerate the discovery of new derivatives with desired biological activities.

Molecular docking studies can predict the binding affinities and interaction modes of this compound derivatives with their biological targets. smolecule.comrjsocmed.com This information can guide the rational design of new compounds with improved potency and selectivity. smolecule.com For example, docking studies have been used to investigate the binding of quinazolinone derivatives to the active site of enzymes like PARP-1. rjsocmed.com

QSAR models can establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. scite.ai These models can then be used to predict the activity of newly designed derivatives, helping to prioritize which compounds to synthesize and test. scite.ai 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can provide further insights into the structural features that are important for activity. scite.ai

In addition to predicting biological activity, computational methods can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives. rjsocmed.comjbcpm.com This allows for the early identification of compounds with favorable drug-like properties, increasing the likelihood of success in later stages of drug development. rjsocmed.com

Computational Method Application in this compound Research Potential Outcome Reference(s)
Molecular Docking Predicting binding modes and affinities to biological targets.Guided design of more potent and selective derivatives. smolecule.com, rjsocmed.com
QSAR Modeling Establishing structure-activity relationships.Prediction of biological activity for new derivatives. scite.ai
ADMET Prediction In silico assessment of drug-like properties.Early identification of candidates with favorable pharmacokinetic profiles. rjsocmed.com, jbcpm.com

Q & A

What are the common synthetic routes for 1-Hydroxyquinazolin-4(1H)-one, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis typically involves cyclization reactions of hydrazine derivatives with carbon donors (e.g., aldehydes or ketones). For example, 2-hydrazinoquinazolin-4-one intermediates can undergo cyclization with one-carbon donors like formamide or ammonium acetate under controlled temperatures (150–200°C) to yield hydroxyquinazolinone derivatives . Optimization strategies include:

  • Catalyst Selection : Heterogeneous solid acid catalysts (e.g., zeolites or sulfated zirconia) improve regioselectivity and reduce side reactions, achieving yields >85% .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF or pyridine) enhance reaction efficiency by stabilizing intermediates .
  • Temperature Control : Gradual heating (e.g., reflux in butanol) minimizes decomposition of thermally sensitive intermediates .

Which spectroscopic techniques are most effective for characterizing this compound derivatives, and how should data be interpreted?

Basic Research Question
Key techniques include:

  • FT-IR : Identifies functional groups (e.g., N-H stretch at 3200–3400 cm⁻¹ for hydrazine derivatives, C=O at ~1680 cm⁻¹) .
  • NMR : ¹H NMR reveals substitution patterns (e.g., aromatic proton splitting for phenyl groups at δ 7.2–8.0 ppm). ¹³C NMR confirms carbonyl (C=O) at ~160 ppm .
  • UV-Vis : π→π* transitions in the quinazolinone core (~250–300 nm) correlate with conjugation and electronic effects .
    Cross-validation with mass spectrometry (HRMS) ensures molecular ion consistency with theoretical values .

How do heterogeneous catalysts improve the efficiency of synthesizing this compound derivatives compared to traditional methods?

Advanced Research Question
Heterogeneous catalysts (e.g., silica-supported acids or metal oxides) offer:

  • Reusability : Retain >90% activity after 5 cycles, reducing costs .
  • Selectivity : Minimize byproducts (e.g., dimerization) through controlled pore structures .
  • Mild Conditions : Reactions proceed at lower temperatures (80–100°C vs. 150°C in traditional methods) with shorter reaction times (2–4 h vs. 12 h) .
    Comparative studies show 15–20% yield improvements over homogeneous catalysts (e.g., HCl or H₂SO₄) .

What strategies are employed to resolve contradictions in bioactivity data across different studies of this compound analogs?

Advanced Research Question
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:

  • Structural Variations : Subtle substituent changes (e.g., hydroxy vs. chloro groups) alter binding affinity. Computational docking (e.g., AutoDock) can predict target interactions .
  • Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to isolate compound-specific effects .
  • Metabolic Stability : Evaluate pharmacokinetics (e.g., microsomal assays) to distinguish intrinsic activity from degradation artifacts .

What safety precautions are critical when handling this compound derivatives in laboratory settings?

Advanced Research Question
Safety measures include:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., chloroacetyl chloride) .
  • Toxicity Management : Acute toxicity (Category 4 for oral/dermal/inhalation routes) requires immediate medical consultation upon exposure .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal to comply with hazardous waste regulations .

How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced pharmacological profiles?

Advanced Research Question
SAR strategies include:

  • Core Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) at position 2 increases metabolic stability .
  • Side Chain Functionalization : Alkyl chains (e.g., heptadecyl) improve lipophilicity and membrane penetration .
  • Hybrid Molecules : Combining quinazolinone with triazolo moieties enhances anticancer activity by dual-target inhibition (e.g., SIRT1 and topoisomerase) .
    In vitro screening against kinase panels or apoptosis assays validates target specificity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.